molecular formula C21H20ClFN2O2 B2987280 4-(((1-(2-Chloro-6-fluorobenzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile CAS No. 1396750-72-3

4-(((1-(2-Chloro-6-fluorobenzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile

Cat. No.: B2987280
CAS No.: 1396750-72-3
M. Wt: 386.85
InChI Key: VGTNSZSBMPBTFD-UHFFFAOYSA-N
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Description

This compound is a nitrile-containing derivative featuring a piperidine core substituted with a 2-chloro-6-fluorobenzoyl group and a methoxymethylbenzonitrile moiety. The chloro and fluoro substituents likely enhance lipophilicity and metabolic stability, while the nitrile group may contribute to binding interactions via hydrogen bonding or dipole effects .

Properties

IUPAC Name

4-[[1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl]methoxymethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN2O2/c22-18-2-1-3-19(23)20(18)21(26)25-10-8-17(9-11-25)14-27-13-16-6-4-15(12-24)5-7-16/h1-7,17H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTNSZSBMPBTFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=C(C=C2)C#N)C(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(((1-(2-Chloro-6-fluorobenzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C25H23ClFNO2
  • Molecular Weight : 423.91 g/mol
  • SMILES Notation : C1=CC=C(C=C1)C(C(C(C2=CC(=C(C=C2)C(F)(Cl)=C)C(C3=CC=CC=C3)N4CCCCC4)=O)=O)=O

Research indicates that this compound acts primarily as an α4β7 integrin antagonist , which plays a crucial role in mediating leukocyte trafficking to inflamed tissues. This mechanism is particularly relevant in the context of autoimmune diseases and inflammatory conditions.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Details
Antagonistic Activity Inhibits the binding of leukocytes to endothelial cells via α4β7 integrin.
Antitumor Effects Exhibits cytotoxicity against various cancer cell lines.
Anti-inflammatory Reduces pro-inflammatory cytokine production in vitro.

Case Studies and Research Findings

Several studies have explored the efficacy and safety profile of this compound:

  • Study on Leukocyte Trafficking :
    • A study demonstrated that the compound significantly reduced leukocyte adhesion in vitro, suggesting its potential for treating inflammatory bowel disease (IBD) by modulating immune responses .
  • Antitumor Activity :
    • In a preclinical model, the compound showed promising results against malignant pleural mesothelioma (MPM), demonstrating a reduction in tumor size and improved survival rates when combined with other therapeutic agents .
  • Mechanistic Insights :
    • Further investigations revealed that the compound inhibits key signaling pathways involved in cancer progression, particularly through the downregulation of ERK phosphorylation .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound have been assessed in various animal models, revealing:

  • Absorption : Rapidly absorbed after oral administration.
  • Metabolism : Primarily metabolized in the liver with identifiable metabolites contributing to its biological activity.
  • Safety : Toxicological studies indicate a favorable safety profile at therapeutic doses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Biopharmacule Speciality Chemicals

The following compounds share functional groups or structural motifs with the target molecule:

4-Methoxybenzonitrile
  • Structure : A simpler analogue lacking the benzoylpiperidine and methoxymethyl groups.
  • Key Differences : Absence of the piperidine scaffold and halogen substituents reduces steric bulk and electronic complexity.
4-Methoxybenzoylacetonitrile
  • Structure : Combines benzonitrile with a benzoylacetonitrile group.
  • Key Differences : The acetyl spacer introduces conformational flexibility absent in the target molecule.
  • Implications : Increased flexibility may reduce binding specificity compared to the rigid piperidine core of the target compound .

Piperidine-Based Analogues

A structurally closer analogue is 3-{[1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl]methyl}-4-(2-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 2034434-48-3):

  • Structure : Shares the 2-chloro-6-fluorobenzoylpiperidine core but replaces the benzonitrile-methoxymethyl group with a triazolone-fluorophenyl system.
  • The fluorophenyl group may improve π-π stacking interactions but reduce solubility compared to the polar nitrile group in the target compound.
  • Implications : The triazolone derivative likely targets enzymes requiring heterocyclic recognition, whereas the benzonitrile in the target compound may favor receptors with hydrophobic pockets .

Comparative Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound C₂₁H₁₉ClF₂N₂O₂ 413.84 Benzonitrile, benzoylpiperidine
4-Methoxybenzonitrile C₈H₇NO 133.15 Benzonitrile, methoxy
3-{[1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl]methyl}-... C₂₁H₁₉ClF₂N₄O₂ 432.85 Triazolone, fluorophenyl, benzoylpiperidine

Key Observations :

  • The target compound’s molecular weight is intermediate between simpler benzonitriles and bulkier triazolone derivatives.
  • Halogenation (Cl, F) in both the target and triazolone analogue increases molecular weight and lipophilicity compared to non-halogenated benzonitriles.

Hypothetical Pharmacological Profiles

  • Target Compound : The benzonitrile group may enhance blood-brain barrier penetration, while the benzoylpiperidine scaffold could modulate serotonin or dopamine receptors, as seen in antipsychotic drug candidates.
  • 4-Methoxybenzonitrile: Limited to roles as a synthetic intermediate or minor metabolite due to its simplicity .

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